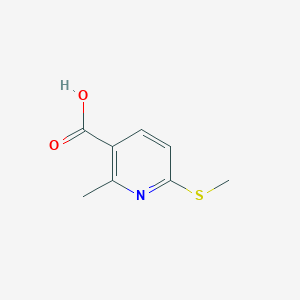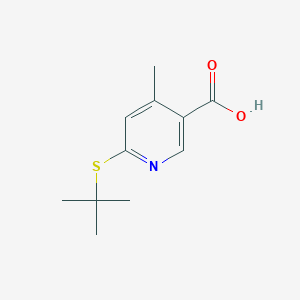
2-Methyl-6-(methylthio)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-(methylthio)nicotinic acid is an organic compound with the molecular formula C8H9NO2S It belongs to the class of nicotinic acids, which are derivatives of pyridine This compound is characterized by the presence of a methyl group at the second position and a methylthio group at the sixth position of the nicotinic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(methylthio)nicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-6-chloronicotinic acid.
Substitution Reaction: The chlorine atom in 2-methyl-6-chloronicotinic acid is substituted with a methylthio group using sodium methylthiolate (CH3SNa) as the nucleophile.
Reaction Conditions: This substitution reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (around 100-120°C) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-6-(methylthio)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2 or m-CPBA in an organic solvent like dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures (0-5°C).
Substitution: Sodium methylthiolate (CH3SNa) in DMSO at elevated temperatures (100-120°C).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: 2-Methyl-6-(methylthio)nicotinol.
Substitution: Various substituted nicotinic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-(methylthio)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.
Medicine: Research into its potential therapeutic effects, particularly in the modulation of nicotinic receptors, is ongoing.
Industry: It can serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-(methylthio)nicotinic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of the methylthio group can influence the binding affinity and specificity of the compound towards these targets. For example, it may act as an inhibitor of certain enzymes by mimicking the natural substrate and blocking the active site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-6-chloronicotinic acid: Similar structure but with a chlorine atom instead of a methylthio group.
6-Methylnicotinic acid: Lacks the methylthio group, affecting its chemical reactivity and biological activity.
2-Methyl-6-(trifluoromethyl)nicotinic acid: Contains a trifluoromethyl group, which significantly alters its electronic properties and reactivity.
Uniqueness
2-Methyl-6-(methylthio)nicotinic acid is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group can participate in specific interactions and reactions that are not possible with other similar compounds, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C8H9NO2S |
|---|---|
Molekulargewicht |
183.23 g/mol |
IUPAC-Name |
2-methyl-6-methylsulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H9NO2S/c1-5-6(8(10)11)3-4-7(9-5)12-2/h3-4H,1-2H3,(H,10,11) |
InChI-Schlüssel |
HUYBFOHLVMQBPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)SC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate](/img/structure/B13008921.png)
![(But-3-en-2-yl)[(3-methyloxetan-3-yl)methyl]amine](/img/structure/B13008932.png)
![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13008935.png)




![2-{Spiro[3.3]heptan-2-ylidene}acetic acid](/img/structure/B13008970.png)





